1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene
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Overview
Description
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by the presence of an ethoxymethyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring
Preparation Methods
The synthesis of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the ethoxymethyl sulfanyl group and the nitrobenzene ring.
Reaction Conditions: The ethoxymethyl group is introduced via an alkylation reaction, where ethoxymethyl chloride reacts with a thiol compound under basic conditions to form the ethoxymethyl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a nitrobenzene derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using alkyl halides or aryl halides in the presence of a base.
Scientific Research Applications
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene involves its interaction with various molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects.
Pathways: The compound may inhibit specific enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(Methoxymethyl)sulfanyl]-4-nitrobenzene and 1-[(Butoxymethyl)sulfanyl]-4-nitrobenzene share similar structural features but differ in the length and nature of the alkoxy group.
Uniqueness: The ethoxymethyl group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-(ethoxymethylsulfanyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFVXVUSPJTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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